![molecular formula C11H7N5O3 B11858484 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 65973-98-0](/img/structure/B11858484.png)
1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a nitrophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester to form the pyrazole core.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable formamide derivative to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the nitrophenyl group: The final step involves the nitration of the phenyl ring, which can be accomplished using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various cellular pathways, ultimately leading to the desired biological effects.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
1-(3-Aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The amino group can participate in different types of reactions compared to the nitro group, leading to different applications.
1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of 1-(3-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65973-98-0 |
|---|---|
Molecular Formula |
C11H7N5O3 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7N5O3/c17-11-9-5-14-15(10(9)12-6-13-11)7-2-1-3-8(4-7)16(18)19/h1-6H,(H,12,13,17) |
InChI Key |
KPYWZPYTUZIDGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=O)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


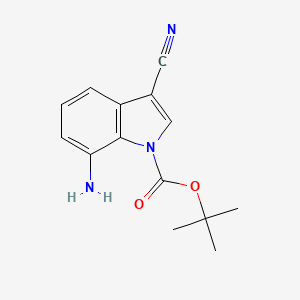
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)
![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)
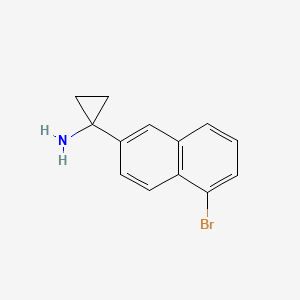

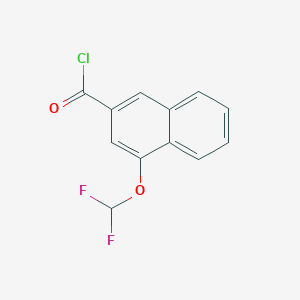
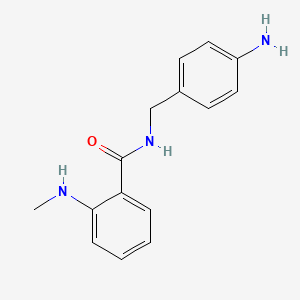
![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)

![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)
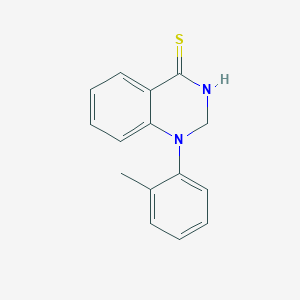


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)
